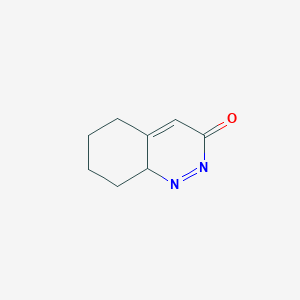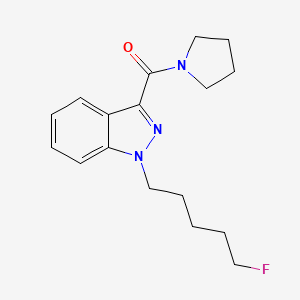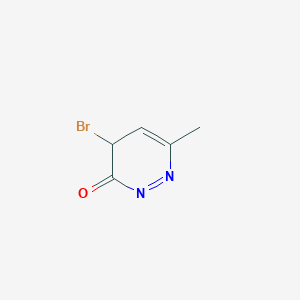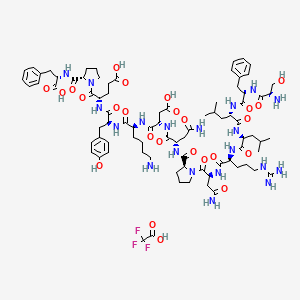
6,7,8,8a-tetrahydro-5H-cinnolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,8a-tetrahydro-5H-cinnolin-3-one is a nitrogen-containing heterocyclic compound It belongs to the class of cinnolines, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with cyclohexanone under acidic conditions. Another method includes the reaction of arylhydrazonals with cyclohexenone, which yields the desired cinnoline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,8a-tetrahydro-5H-cinnolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted cinnolines, dihydrocinnolines, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,7,8,8a-tetrahydro-5H-cinnolin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 6,7,8,8a-tetrahydro-5H-cinnolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-tetrahydroquinoline: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities and share structural similarities with cinnolines.
Uniqueness
6,7,8,8a-tetrahydro-5H-cinnolin-3-one is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
6,7,8,8a-tetrahydro-5H-cinnolin-3-one |
InChI |
InChI=1S/C8H10N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h5,7H,1-4H2 |
InChI-Schlüssel |
HYSODACIMHWOMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC(=O)N=NC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)


![Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)


![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)

![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)


